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Compound of Interest

Compound Name: H-Asp(Obzl)-OtBu.HCI

Cat. No.: B1526304

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for H-Asp(Obzl)-
OtBu.HCI (L-Aspartic acid B-benzyl ester a-tert-butyl ester hydrochloride), a critical building
block in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition. This information is vital for the quality control, characterization, and
utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-Asp(Obzl)-OtBu.HCI.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

Aromatic protons
~7.35 m 5H

(CeH5s)
~5.15 S 2H Benzyl CH2
~4.20 t 1H a-CH
~3.00 d 2H B-CH2
~1.45 s 9H tert-Butyl (CHs)s

Note: Spectra are typically recorded in DMSO-de or CDCls. Chemical shifts may vary slightly

depending on the solvent and concentration.

. 1 13

Chemical Shift (6) ppm

Assignment

~170 Ester Carbonyl (OtBu)

~170 Ester Carbonyl (OBzl)

~135 Quaternary Aromatic Carbon
~128 Aromatic CH

~82 Quaternary tert-Butyl Carbon
~66 Benzyl CH2

~50 a-CH

~36 B-CH:

~28 tert-Butyl CHs

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (amine salt), C-H

~3400-2800 Strong, Broad stretch (aromatic and aliphatic)
~1735 Strong C=0 stretch (ester, OtBu)
~1730 Strong C=0 stretch (ester, OBzl)
~1600, ~1495 Medium C=C stretch (aromatic ring)
~1220, ~1150 Strong C-O stretch (esters)

Table 4: Mass Spectrometry Data
mlz lon

280.15

[M+H]*+

302.13

[M+Na]*

Note: M refers to the free amine form of H-Asp(Obzl)-OtBu.HCI.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of H-Asp(Obzl)-OtBu.HCI was dissolved in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

e 1H NMR Acquisition:

o A standard proton experiment was performed with a pulse angle of 30-45 degrees.

o The spectral width was set to approximately 16 ppm.
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o Arelaxation delay of 1-2 seconds was used between scans.

o Typically, 16 to 64 scans were acquired for a good signal-to-noise ratio.

e 13C NMR Acquisition:

o

A proton-decoupled carbon experiment was performed.

[¢]

The spectral width was set to approximately 220 ppm.

[e]

A longer relaxation delay (e.g., 2-5 seconds) was used.

[e]

A larger number of scans (e.g., 1024 or more) were acquired to achieve a sufficient signal-
to-noise ratio.

» Data Processing: The acquired Free Induction Decays (FIDs) were processed using
appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction,
and baseline correction were applied. Chemical shifts were referenced to the residual
solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid H-Asp(Obzl)-OtBu.HCI was placed directly
on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

o Data Acquisition:

[e]

The spectrum was recorded in the range of 4000-400 cm™1.

[e]

A background spectrum of the clean ATR crystal was recorded prior to the sample
measurement.

[e]

Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

The data was collected in absorbance mode.

o
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o Data Processing: The resulting spectrum was baseline corrected and the peaks of interest
were identified.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of H-Asp(Obzl)-OtBu.HCI was prepared in a suitable
solvent such as methanol or acetonitrile/water.

 Instrumentation: An Electrospray lonization (ESI) mass spectrometer, often coupled with a
liquid chromatography system (LC-MS), was used.

o Data Acquisition:

o The sample was introduced into the ESI source via direct infusion or through an LC
column.

o The mass spectrometer was operated in positive ion mode.

o The capillary voltage was typically set between 3 and 5 kV.

o The source temperature was maintained at an appropriate level to facilitate desolvation.
o Full scan mass spectra were acquired over a relevant m/z range (e.g., 100-500).

o Data Processing: The acquired mass spectra were analyzed to identify the molecular ion
peak ([M+H]*) and other relevant adducts (e.g., [M+Na]™*).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of H-
Asp(Obzl)-OtBu.HCI.
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Caption: Experimental workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of H-Asp(Obzl)-OtBu.HCI: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526304#spectroscopic-data-nmr-ir-ms-of-h-asp-
obzl-otbu-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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